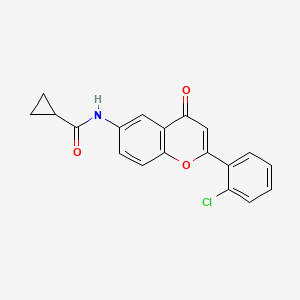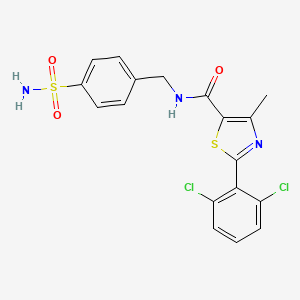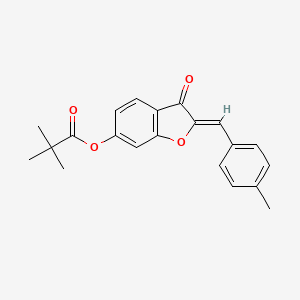
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a complex organic compound that features a chromenone core structure with a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromenone is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The final step involves the introduction of the cyclopropanecarboxamide group. This can be achieved by reacting the intermediate product with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chromenone core is known to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanophenyl)cyclopropanecarboxamide
- N-(3-Hydroxyphenyl)cyclopropanecarboxamide
- 1-Phenylcyclopropanecarboxamide
Uniqueness
N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is unique due to the presence of both the chromenone core and the cyclopropanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the chlorine atom on the phenyl ring further enhances its reactivity and potential for functionalization.
Properties
Molecular Formula |
C19H14ClNO3 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H14ClNO3/c20-15-4-2-1-3-13(15)18-10-16(22)14-9-12(7-8-17(14)24-18)21-19(23)11-5-6-11/h1-4,7-11H,5-6H2,(H,21,23) |
InChI Key |
ZJVWMXVYYHCPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12196941.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12196945.png)

![6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12196956.png)

![2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol](/img/structure/B12196961.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12196978.png)
![7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196985.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12196990.png)
![1-(4-chlorobenzyl)-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12196997.png)
![N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12197006.png)
![N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B12197015.png)
![1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12197019.png)
![N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197023.png)
